molecular formula C18H13BrFNO4S2 B6021417 3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide

3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide

Cat. No.: B6021417
M. Wt: 470.3 g/mol
InChI Key: KNNBAWHMQSPYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide is a sulfonamide compound known for its diverse biological activities. Sulfonamides have been used as antibacterial drugs for decades and have shown potential in various medical applications, including antitumor, antidiabetic, antiviral, and anticancer activities .

Chemical Reactions Analysis

3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFNO4S2/c19-13-7-9-16(10-8-13)26(22,23)17-5-2-6-18(12-17)27(24,25)21-15-4-1-3-14(20)11-15/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNBAWHMQSPYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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